Styrene Copolymerization Reactivity Ratio Comparison: MHMA vs. Conventional Acrylates
In free-radical copolymerization with styrene, MHMA exhibits reactivity ratios (r₁ for styrene = 0.43 ± 0.06; r₂ for MHMA = 0.35 ± 0.04) that indicate a strong tendency toward alternating copolymerization, with the product r₁·r₂ = 0.15 [1]. This behavior contrasts with methyl methacrylate (MMA) copolymerization with styrene, where the product r₁·r₂ ≈ 0.24-0.50 depending on conditions, and with methyl acrylate-styrene systems, where r₁·r₂ values typically range from 0.14 to 0.20 [2]. The near-alternating character of MHMA-styrene copolymers is attributed to hydrogen-bonding interactions involving the α-hydroxymethyl group, which influence transition-state stabilization during propagation [1].
| Evidence Dimension | Monomer reactivity ratios in copolymerization with styrene |
|---|---|
| Target Compound Data | r₁ (styrene) = 0.43 ± 0.06; r₂ (MHMA) = 0.35 ± 0.04; r₁·r₂ = 0.15 |
| Comparator Or Baseline | Methyl methacrylate (MMA): r₁·r₂ ≈ 0.24-0.50; Methyl acrylate: r₁·r₂ ≈ 0.14-0.20 |
| Quantified Difference | r₁·r₂ for MHMA-styrene (0.15) is lower than typical MMA-styrene values, indicating stronger alternating tendency |
| Conditions | Free-radical bulk copolymerization at 60-70 °C; analysis by Kelen-Tüdős method |
Why This Matters
This reactivity profile enables controlled synthesis of copolymers with precisely defined alternating or gradient architectures, which is critical for applications requiring uniform distribution of hydroxyl functionality along polymer chains.
- [1] Kress AO, Mathias LJ, Cei G. Copolymers of styrene and methyl α-(hydroxymethyl)acrylate: reactivity ratios, physical behavior, and spectral properties. Macromolecules. 1989;22(2):537-546. doi:10.1021/ma00192a005 View Source
- [2] Greenley RZ. Free Radical Copolymerization Reactivity Ratios. In: Brandrup J, Immergut EH, Grulke EA, editors. Polymer Handbook, 4th Edition. Wiley-Interscience; 1999. p. II/181-II/308. View Source
